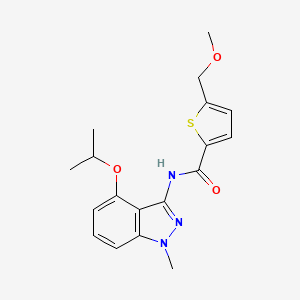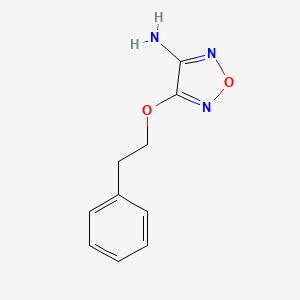
4-(2-phenylethoxy)-1,2,5-oxadiazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-phenylethoxy)-1,2,5-oxadiazol-3-amine (PEOXA) is a small molecule that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. PEOXA is a heterocyclic compound that contains an oxadiazole ring and a phenylethoxy group. The presence of these functional groups makes PEOXA an interesting molecule to study as it exhibits unique properties that make it suitable for various applications.
科学的研究の応用
Materials Science and Polymer Research
Oxadiazole derivatives have been extensively studied for their application in materials science, particularly in the development of polymer-dispersed liquid crystals and electrochromic devices. Chien et al. (1992) explored mesogenic amines and their side-chain liquid crystal polymers for use in polymer-dispersed liquid crystals, highlighting the potential of oxadiazole derivatives in advanced display technologies (Chien, Lin, Fredley, & McCargar, 1992). Additionally, Constantin, Bejan, & Damaceanu (2019) focused on the development of novel six-membered polyimides with oxadiazole segments, demonstrating the impact of structural variation on optoelectronic characteristics and electrochromic performances, suggesting a broad application spectrum for oxadiazole-containing polymers in electronic devices (Constantin, Bejan, & Damaceanu, 2019).
Medicinal Chemistry and Drug Design
In the realm of medicinal chemistry, oxadiazole derivatives have been recognized for their antimicrobial, anticancer, and antifungal properties. Nimbalkar et al. (2016) synthesized a series of oxadiazole derivatives exhibiting promising antifungal activity against various human pathogenic fungal strains, underscoring the potential of oxadiazole derivatives in developing new antifungal agents (Nimbalkar, Tupe, Vázquez, Khan, Sangshetti, & Nikalje, 2016). Furthermore, Yakantham, Sreenivasulu, & Raju (2019) demonstrated the anticancer activity of oxadiazole derivatives against various human cancer cell lines, indicating their potential as scaffolds for anticancer drug development (Yakantham, Sreenivasulu, & Raju, 2019).
Organic Electronics and Optoelectronic Devices
Oxadiazole-based compounds are also pivotal in the field of organic electronics, particularly as materials for organic light-emitting diodes (OLEDs). Li et al. (2008) provided insights into the optical and electronic properties of aromatic oligomers and polymers containing oxadiazole units, showcasing their efficiency as blue emitters for OLED applications due to the tunable optical and electronic properties (Li, Feng, Ren, & Tian, 2008). This underscores the versatility of oxadiazole derivatives in the development of high-performance optoelectronic devices.
特性
IUPAC Name |
4-(2-phenylethoxy)-1,2,5-oxadiazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c11-9-10(13-15-12-9)14-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DETGZEOPKHQJQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=NON=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101265773 |
Source


|
| Record name | 4-(2-Phenylethoxy)-1,2,5-oxadiazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101265773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
292856-52-1 |
Source


|
| Record name | 4-(2-Phenylethoxy)-1,2,5-oxadiazol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=292856-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Phenylethoxy)-1,2,5-oxadiazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101265773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
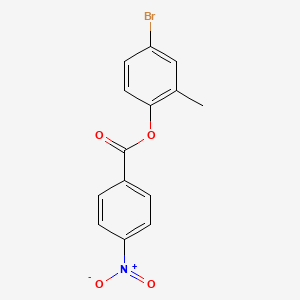
![7-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5596960.png)
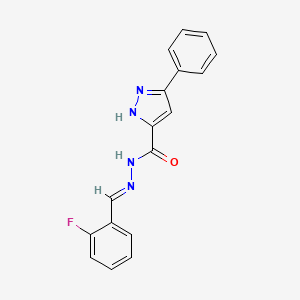
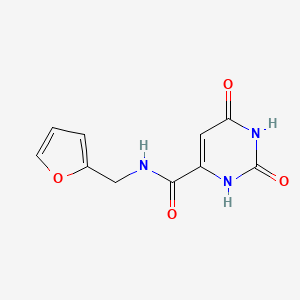
![4-[(1-naphthylmethylene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5596978.png)
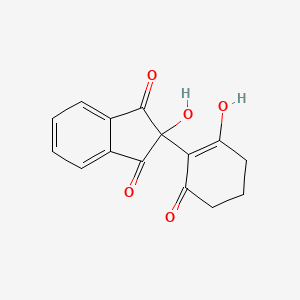
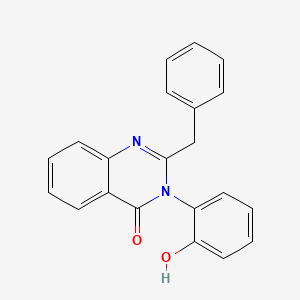
![1-{3-[(3R*,4R*)-3-hydroxy-3,4-dimethyl-1-pyrrolidinyl]-3-oxopropyl}-2-azepanone](/img/structure/B5596996.png)
![N-{(3S*,4R*)-1-[(3-amino-2-thienyl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5597001.png)
![N-[(1-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5597006.png)
![N-[2-(4-morpholinyl)ethyl]-1-indolinecarbothioamide](/img/structure/B5597018.png)
![2-{(3R*,4R*)-3-(hydroxymethyl)-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-1-yl}-N-isopropylisonicotinamide](/img/structure/B5597021.png)
![N-(5-methyl-3-isoxazolyl)-4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5597024.png)
